tert-Butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O2/c1-19(2,3)23-18(22)21-14-8-13-20(15-16-21)12-7-11-17-9-5-4-6-10-17/h4-6,9-10H,7-8,11-16H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVIXGGXLLSTBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)CCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diazepane Backbone Construction
The 1,4-diazepane ring is typically synthesized via cyclization reactions. A common approach involves condensing diamine precursors with carbonyl-containing reagents. For example, reacting 1,2-diamine derivatives with diketones or diesters under acidic or basic conditions yields the seven-membered ring. In industrial settings, continuous flow reactors are employed to enhance reaction efficiency and minimize side products.
Boc Protection of the Primary Nitrogen
The tert-butoxycarbonyl (Boc) group is introduced to protect the primary nitrogen of the diazepane ring. This step is critical for preventing unwanted side reactions during subsequent alkylation. A representative protocol involves:
-
Dissolving 1,4-diazepane in anhydrous dichloromethane
-
Adding Boc anhydride (Boc₂O) and a tertiary amine base (e.g., triethylamine) at 0°C
Table 1: Boc Protection Optimization
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Temperature | 0°C → RT | 78% → 92% |
| Solvent | Dichloromethane | 92% |
| Base | Triethylamine | 92% |
| Alternative Base | Pyridine | 85% |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern production facilities utilize flow chemistry to improve scalability:
Green Chemistry Modifications
Recent advancements focus on sustainability:
-
Solvent Replacement : Cyclopentyl methyl ether (CPME) instead of dichloromethane
-
Catalyst : Immobilized lipase for Boc deprotection (reduces acid waste)
Table 2: Solvent Comparison in Alkylation
| Solvent | Yield (%) | Environmental Impact |
|---|---|---|
| THF | 89 | High |
| CPME | 87 | Low |
| 2-MeTHF | 83 | Moderate |
Purification and Characterization
Chromatographic Techniques
Final purification typically involves:
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the diazepane ring, where nucleophiles replace the tert-butyl or phenylpropyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution may result in various substituted diazepanes .
Scientific Research Applications
Pharmaceutical Applications
The compound exhibits potential as a pharmaceutical agent due to its biological activity, particularly in neurological disorders. Its diazepane structure is similar to many psychoactive compounds, making it useful for drug development targeting conditions such as anxiety and depression.
Synthesis Method : The synthesis typically involves the reaction of 1,4-diazepane with tert-butyl chloroformate and 3-phenylpropylamine under anhydrous conditions using solvents like dichloromethane. This method allows for high yields and purity of the desired compound.
Biological Research
In biological studies, tert-butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate serves as a ligand in receptor binding studies. Its interactions with various biological targets make it valuable for understanding receptor-ligand dynamics and signaling pathways.
Case Study : A study demonstrated that this compound interacts with neurotransmitter receptors, potentially modulating their activity. This interaction can lead to therapeutic effects in treating neurological conditions.
Industrial Applications
The compound is also utilized in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for producing polymers and resins.
Industrial Production Methods : The industrial synthesis may leverage continuous flow reactors to enhance efficiency and yield while adhering to green chemistry principles by minimizing hazardous solvents.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring can bind to these targets, modulating their activity and leading to various biological effects. The tert-butyl and phenylpropyl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The diazepane scaffold allows diverse substitutions, leading to distinct physicochemical and pharmacological profiles. Key analogs include:
Key Observations :
- Lipophilicity : The 3-phenylpropyl group enhances lipophilicity (Clog P ≈ 4.5) compared to polar substituents like carbamoylpyridinyl (Clog P ≈ 2.1) .
- Electronic Properties : Methoxyphenyl and pyridinyl groups introduce electron-donating or -withdrawing effects, altering binding interactions in biological targets .
Key Observations :
Physicochemical and Analytical Data
Nuclear Magnetic Resonance (NMR) :
- This compound :
- tert-Butyl 4-(2-methoxyphenyl)-1,4-diazepane-1-carboxylate :
High-Resolution Mass Spectrometry (HRMS) :
Commercial Availability and Purity
Most analogs are available in ≥95% purity (e.g., Matrix Scientific: $1134/5g for tert-butyl 4-(3-methoxy-3-oxopropyl)-1,4-diazepane-1-carboxylate ). Brominated derivatives (e.g., 6-bromopyridinyl) are often discontinued due to handling hazards .
Biological Activity
tert-Butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate is a chemical compound characterized by its unique diazepane structure and a tert-butyl ester group. Its molecular formula is , with a molecular weight of approximately 318.45 g/mol. This compound is notable for its potential biological activities, particularly in medicinal chemistry, due to the presence of the diazepane moiety, which includes two nitrogen atoms in a seven-membered ring that can facilitate various biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors. The diazepane ring allows for binding to various receptors, including serotonin and dopamine receptors, which are crucial in modulating neurotransmitter levels and signaling pathways. This interaction can lead to therapeutic effects beneficial for conditions such as anxiety and depression.
Pharmacokinetics
The lipophilicity introduced by the phenylpropyl group enhances the compound's ability to cross biological membranes, which is essential for its pharmacokinetic properties. Studies suggest that modifications in the structure can significantly influence the compound's absorption, distribution, metabolism, and excretion (ADME) profiles.
Comparative Analysis
The following table summarizes structural comparisons with related compounds that may exhibit similar biological activities:
| Compound Name | Structure | Unique Features |
|---|---|---|
| tert-Butyl 3-(4-bromophenyl)piperazine-1-carboxylate | Structure | Contains a piperazine ring; potential for different receptor interactions. |
| tert-Butyl 4-(3-chloro-5-fluorophenyl)-1,4-diazepane-1-carboxylate | Structure | Halogen substitution may enhance biological activity. |
| tert-Butyl 4-(3-methylphenyl)-1,4-diazepane-1-carboxylate | Structure | Methyl substitution alters lipophilicity and receptor affinity. |
These compounds illustrate how minor structural modifications can lead to significant differences in biological activity and applications.
Case Studies
Recent studies have investigated the efficacy of this compound in various biological systems:
- Neuropharmacological Studies : In animal models, this compound has shown promise in reducing anxiety-like behaviors through modulation of serotonin receptors. These findings suggest its potential as an anxiolytic agent.
- Anticancer Activity : Preliminary research indicates that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction through receptor-mediated pathways.
- Antimicrobial Properties : Some studies have explored the antimicrobial activity of related diazepane derivatives, indicating that structural variations can enhance efficacy against bacterial strains.
Interaction Profiles
Understanding the interaction profiles of this compound is crucial for optimizing its therapeutic potential. Research indicates that this compound may interact with multiple biological targets beyond neurotransmitter receptors, including:
- Ion Channels : Potential modulation of ion channel activity could influence neuronal excitability.
- Enzymatic Pathways : Interaction with enzymes involved in metabolic processes may enhance or inhibit specific biochemical pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-Butyl 4-(3-phenylpropyl)-1,4-diazepane-1-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of 1,4-diazepane derivatives typically involves multi-step reactions, including reductive amination or nucleophilic substitution. For example, analogous compounds (e.g., tert-butyl 3-(2-chloro-4-fluorophenyl)-1,4-diazepane-1-carboxylate) are synthesized via condensation of aldehydes with Boc-protected amines, followed by reduction and purification using column chromatography with hexanes/EtOAC and triethylamine additives to minimize decomposition . Reaction yields (e.g., 61% vs. 51% for similar structures) depend on steric hindrance, electronic effects of substituents, and solvent polarity .
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and Liquid Chromatography-Mass Spectrometry (LC-MS) are essential for structural confirmation. For example, rotameric mixtures in diazepane derivatives are resolved using NOESY or ROESY experiments to assess conformational dynamics . Purity is validated via High-Performance Liquid Chromatography (HPLC) with UV detection, ensuring ≥95% purity for biological assays .
Q. What safety precautions are required when handling this compound in laboratory settings?
- Methodological Answer : Standard PPE (gloves, goggles, lab coats) and fume hoods are mandatory. Spill management involves inert absorbents (e.g., vermiculite) and disposal per hazardous waste protocols. Combustion may release toxic fumes (e.g., NOx, CO), necessitating self-contained breathing apparatus for firefighters .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis of this compound, and what software tools are recommended?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian, ORCA) predict transition states and regioselectivity in ring-forming steps. Molecular dynamics simulations (e.g., GROMACS) model solvent effects on reaction kinetics. COMSOL Multiphysics integrates AI for real-time optimization of parameters like temperature and catalyst loading .
Q. What strategies resolve contradictions in reported biological activity data for 1,4-diazepane derivatives?
- Methodological Answer : Meta-analysis of dose-response curves and binding assays (e.g., SPR, ITC) identifies confounding variables like rotameric equilibria or solvent polarity. For example, inconsistencies in IC50 values may arise from differences in assay buffers (e.g., DMSO concentration) or cell-line variability. Normalization to internal controls and replication across independent labs are critical .
Q. How can factorial design improve the scalability of diazepane derivative synthesis while minimizing hazardous byproducts?
- Methodological Answer : A 2^k factorial design tests variables (e.g., catalyst type, solvent ratio, temperature) to optimize yield and reduce waste. For instance, substituting THF with greener solvents (e.g., cyclopentyl methyl ether) reduces toxicity. Process Analytical Technology (PAT) monitors in situ reaction progress via FTIR or Raman spectroscopy .
Q. What theoretical frameworks guide the study of this compound’s interactions with biological targets (e.g., GPCRs)?
- Methodological Answer : Molecular docking (AutoDock Vina) and pharmacophore modeling align the compound’s conformation with receptor binding pockets. For example, the phenylpropyl moiety may engage in π-π stacking with aromatic residues in GPCRs. Free-energy perturbation (FEP) calculations quantify binding affinity changes upon structural modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
